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Compound of Interest

Compound Name: Senna

Cat. No.: B192367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profiles of various

Senna preparations, including crude extracts and purified sennosides. The information is

compiled from numerous preclinical studies to support research and development in this area.

Introduction to Senna and its Preparations
Senna, a genus of flowering plants in the legume family Fabaceae, has a long history of use in

traditional medicine, primarily as a laxative. The therapeutic effects of Senna are attributed to

its active constituents, a group of dianthrone glycosides known as sennosides. Upon oral

administration, these sennosides are metabolized by gut bacteria into the active aglycone,

rhein anthrone, which stimulates colon motility and alters electrolyte and water absorption.[1]

Commercially available Senna preparations vary widely, from crude extracts of the leaves and

pods to purified sennoside formulations. This variability in composition can lead to differences

in both efficacy and toxicity. This guide aims to provide a comparative overview of the available

safety and toxicity data for these different preparations.

Comparative Toxicity Data
The following tables summarize the key quantitative data on the acute, subchronic, and

genotoxic effects of different Senna preparations based on preclinical studies.
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Acute Toxicity
Preparation Test Species

Route of
Administration

LD50 Reference(s)

Sennosides Mouse Oral (gavage) > 5,000 mg/kg [2]

Sennosides Rat Oral (gavage) > 3,500 mg/kg [1]

Senna Extract

(20% calcium

sennosides A+B)

Mouse Oral (gavage) > 2,500 mg/kg [1]

Senna Extract

(standardized to

5.5%

sennosides)

Mouse Intravenous 384 mg/kg [3]

Senna crude

herbal paste

(Ciruelax®)

Mouse, Rat Oral (gavage) > 10,000 mg/kg

Subchronic and Chronic Toxicity
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Preparation
Test
Species

Dose(s) Duration
Key
Findings

Reference(s
)

Senna
Sprague-

Dawley Rat

100, 300,

750, 1500

mg/kg/day

13 weeks

Reduced

body weight

gain (males

at ≥750

mg/kg),

increased

water

consumption,

increased

kidney

weights

(≥750 mg/kg),

slight to

moderate

tubular

basophilia

and pigment

deposits in

kidneys

(≥300 mg/kg),

minimal to

slight

hyperplasia in

forestomach

and large

intestine.

Most

changes

were

reversible.

Senna

(Tinnevelly

Senna fruits)

Sprague-

Dawley Rat

25, 100, 300

mg/kg/day

104 weeks Reduced

body weights,

increased

water
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consumption,

changes in

serum and

urine

electrolytes at

300 mg/kg.

Dark

discoloration

of kidneys

and slight to

moderate

tubular

basophilia

and pigment

deposits at all

doses.

Minimal to

slight

hyperplasia in

the colon and

cecum. No

treatment-

related

neoplastic

changes.

Sennosides Wistar Rat
up to 100

mg/kg
6 months

Diarrhea and

decreased

body weight

gain at 100

mg/kg.

Senna crude

herbal paste

(Ciruelax®)

Rat 1, 2.7, 6 g/kg 90 days No significant

changes in

body weight.

Slight

increase in

relative liver

and gonad
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weights at

lower doses.

Hypokalemia

in males. No

hepatocellula

r injury.

Genotoxicity
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Preparation/Constit
uent

Test System Result Reference(s)

Senna Extract

Salmonella

typhimurium (Ames

test)

Positive (frameshift

mutations in TA97 and

TA98)

Senna Extract

Chinese Hamster

Ovary (CHO) cells

(Chromosome

aberration test)

Positive

Sennosides

Salmonella

typhimurium (Ames

test)

Generally negative,

some positive results

in TA102

Sennosides

In vivo rodent studies

(Micronucleus test,

Chromosome

aberration test)

Negative

Aloe-emodin

Salmonella

typhimurium (Ames

test)

Positive (frameshift

mutations in TA1537,

TA1538, TA98)

Aloe-emodin

In vivo rodent studies

(Micronucleus test,

Chromosome

aberration test)

Negative

Rhein

Salmonella

typhimurium (Ames

test)

Negative

Rhein In vivo rodent studies Negative

Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
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The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for

histidine, meaning they cannot synthesize this essential amino acid and require it for growth.

The test substance is incubated with the bacterial strains in the presence and absence of a

metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause

reverse mutations (reversions) in the bacteria, allowing them to grow on a histidine-deficient

medium. The number of revertant colonies is then counted as an indicator of mutagenicity.

General Procedure:

Strain Preparation: Overnight cultures of the appropriate Salmonella typhimurium strains

(e.g., TA98, TA100, TA1535, TA1537, TA102) are prepared.

Metabolic Activation: An S9 fraction, derived from the livers of rats induced with a P450-

inducing agent, is prepared and mixed with cofactors to create the S9 mix.

Exposure: The test substance, at various concentrations, is combined with the bacterial

culture and either the S9 mix or a buffer (for the non-activation condition).

Plating: The mixture is added to a top agar containing a trace amount of histidine and biotin

and poured onto minimal glucose agar plates.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies on each plate is counted. A substance is

considered mutagenic if it induces a dose-dependent increase in the number of revertant

colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test
This assay is used to detect chromosomal damage in mammals.

Principle: The test substance is administered to rodents (usually mice or rats). If the substance

is genotoxic, it can cause chromosomal breaks or damage to the mitotic apparatus in

developing red blood cells (erythroblasts) in the bone marrow. When these cells mature and
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expel their main nucleus, any resulting chromosome fragments or whole chromosomes that are

not incorporated into the daughter nuclei form micronuclei in the cytoplasm of the immature

erythrocytes (polychromatic erythrocytes). An increase in the frequency of micronucleated

polychromatic erythrocytes (MN-PCEs) in treated animals indicates genotoxicity.

General Procedure:

Animal Dosing: The test substance is administered to the animals, typically via oral gavage

or intraperitoneal injection, at three dose levels. A positive and a negative control group are

also included.

Bone Marrow Sampling: At appropriate time points after dosing (e.g., 24 and 48 hours), the

animals are euthanized, and bone marrow is flushed from the femurs.

Slide Preparation: The bone marrow cells are centrifuged, and the cell pellet is used to

prepare smears on microscope slides. The slides are then fixed and stained (e.g., with

Giemsa).

Microscopic Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal are

scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes

(NCEs) is also determined as an indicator of cytotoxicity to the bone marrow.

Data Analysis: The frequency of MN-PCEs in the treated groups is compared to the negative

control group. A statistically significant, dose-dependent increase in MN-PCEs is considered

a positive result.

Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways in Senna-Induced Toxicity
The toxicity of Senna preparations, particularly at high doses or with prolonged use, can affect

various organs, with the liver and kidneys being of primary concern. The underlying

mechanisms are complex and involve multiple signaling pathways.
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Caption: Proposed signaling pathways in Senna-induced hepatotoxicity and nephrotoxicity.

Experimental Workflow for Genotoxicity Assessment
A typical workflow for assessing the genotoxicity of a Senna preparation involves a battery of in

vitro and in vivo tests.

Senna Preparation In Vitro Assays

Ames Test
(Bacterial Reverse Mutation)

Chromosome Aberration Test
(e.g., in CHO cells)

In Vivo Assays
(if in vitro is positive)

Genotoxic Risk
Evaluation

Micronucleus Test
(Rodent Bone Marrow)

Click to download full resolution via product page
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Caption: A standard experimental workflow for the genotoxicity assessment of Senna
preparations.

Conclusion
The available data indicates that purified sennosides generally exhibit lower acute toxicity

compared to some crude Senna extracts. Subchronic and chronic studies with Senna extracts

have shown effects on the kidneys and large intestine, although these were often reversible

and did not lead to cancer in long-term rodent studies. The genotoxicity profile of Senna is

complex, with some in vitro studies showing positive results for crude extracts and certain

constituents like aloe-emodin, while in vivo studies have generally been negative. This

suggests that the whole organism may have detoxification mechanisms that mitigate the

genotoxic effects observed in isolated cell systems.

For drug development professionals, these findings underscore the importance of

standardization and purification of Senna preparations to ensure a consistent and favorable

safety profile. Further research is warranted to fully elucidate the specific components

responsible for the observed toxicities and to better understand the dose- and duration-

dependent effects in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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toxicity-of-different-senna-preparations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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